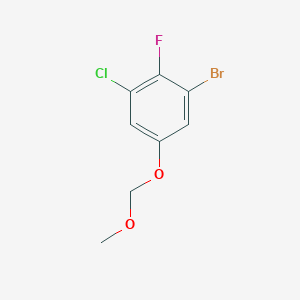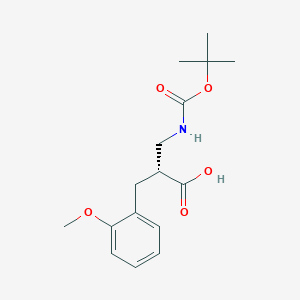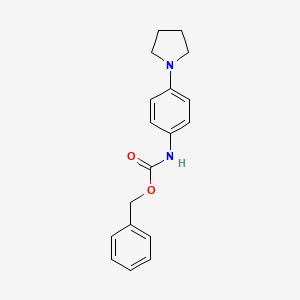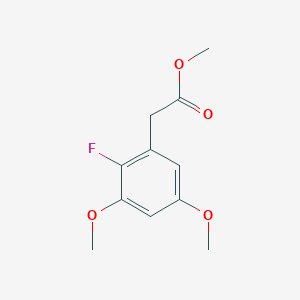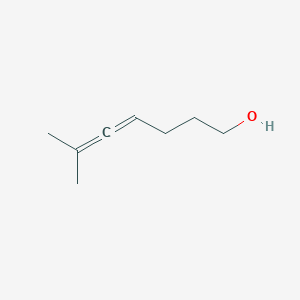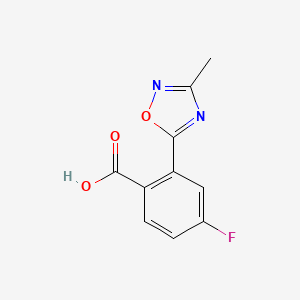![molecular formula C14H18Cl4O2S4 B13986428 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol CAS No. 19988-92-2](/img/structure/B13986428.png)
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is a synthetic organic compound characterized by the presence of four 2-chloroethylsulfanyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol typically involves the reaction of 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds as follows:
- Dissolve 2,3,5,6-tetrakis(2-hydroxyethylthio)benzene in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The hydroxyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrakis(2-hydroxyethylthio)benzene: Similar structure but with hydroxyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-methoxyethylthio)benzene: Contains methoxyethyl groups instead of chloroethyl groups.
2,3,5,6-Tetrakis(2-ethoxyethylthio)benzene: Contains ethoxyethyl groups instead of chloroethyl groups.
Uniqueness
2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol is unique due to the presence of chloroethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The chloroethyl groups make it particularly suitable for nucleophilic substitution reactions, which can be leveraged in various synthetic and research applications.
Propiedades
Número CAS |
19988-92-2 |
|---|---|
Fórmula molecular |
C14H18Cl4O2S4 |
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetrakis(2-chloroethylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H18Cl4O2S4/c15-1-5-21-11-9(19)13(23-7-3-17)14(24-8-4-18)10(20)12(11)22-6-2-16/h19-20H,1-8H2 |
Clave InChI |
WFQJIVWXUCGSLV-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)SC1=C(C(=C(C(=C1SCCCl)O)SCCCl)SCCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


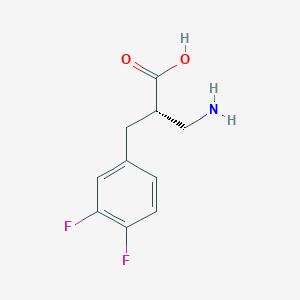


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
